molecular formula C13H19BrN2O2S B8447047 4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide

4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide

Cat. No. B8447047
M. Wt: 347.27 g/mol
InChI Key: ZZBYZSAUYHJSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H19BrN2O2S and its molecular weight is 347.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-N-(1-ethyl-3-piperidinyl)benzenesulfonamide

Molecular Formula

C13H19BrN2O2S

Molecular Weight

347.27 g/mol

IUPAC Name

4-bromo-N-(1-ethylpiperidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H19BrN2O2S/c1-2-16-9-3-4-12(10-16)15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10H2,1H3

InChI Key

ZZBYZSAUYHJSMX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-1-ethylpiperidine (0.4 mL, 3.13 mmol) was added to a solution of 4-bromo-benzenesulfonyl chloride (0.4 g, 1.56 mmol) in methylene chloride (10 mL) at room temperature. The mixture was stirred overnight. The reaction solution was extracted three times with a aqueous saturated sodium hydrogen carbonate solution, dried (MgSO4) and evaporated to give 0.533 g (93% yield) of the title compound as a light brown solid: 1H NMR (CDCl3) δ 7.74 (d, J=9 Hz, 2H), 7.62 (d, J=9 Hz, 2H), 3.45 (br s, 1H), 2.46 (br s, 1H), 2.27 (m, 2H), 2.23 (m, 2H), 2.13 (m, 1H), 1.64 (m, 1H), 1.45 (m, 3H), 0.93 (t, J=7 Hz, 3H); 13C NMR (CDCl3) δ 140.7, 132.5, 128.7, 127.5, 53.2, 52.3, 49.7, 21.9, 12.1; MS (ESP) m/z 347, 349 (M++1).
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
93%

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